(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide
Description
(E)-N-(2-Nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide is a nitrone derivative characterized by a phenylsulfonyl group and a nitro substituent on the ethylidene backbone. Nitrones are widely studied for their antioxidant, antiproliferative, and spin-trapping properties due to their reactivity as 1,3-dipoles and ability to scavenge free radicals .
Properties
Molecular Formula |
C9H10N2O5S |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide |
InChI |
InChI=1S/C9H10N2O5S/c1-10(12)7-9(11(13)14)17(15,16)8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI Key |
DDENWOSXLNBNKU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Preparation Methods
Benzenesulfonyl Group Formation
The benzenesulfonyl moiety is typically introduced via sulfonation of benzene derivatives. A common method involves reacting benzene with chlorosulfonic acid under controlled conditions to yield benzenesulfonyl chloride. Alternative approaches utilize sulfur trioxide in sulfuric acid, though this requires stringent temperature control (0–5°C) to prevent over-sulfonation.
Key Reaction Conditions:
Nitration Strategies
Nitration is performed post-sulfonation to avoid functional group interference. Directed ortho-nitration is achieved using a mixture of fuming nitric acid and sulfuric acid, leveraging the electron-withdrawing nature of the sulfonyl group to favor para-substitution.
Optimized Parameters:
-
Nitrating Agent: 90% HNO₃ (1.2 equiv)
-
Catalyst: H₂SO₄ (3 equiv)
-
Temperature: 40°C, 4 hours
Imine Oxide Formation: Mechanistic Pathways
The imine oxide functionality is synthesized via oxidation of a precursor imine or through cycloaddition reactions involving nitrilimine intermediates.
Nitrilimine-Mediated Cycloaddition
Recent studies highlight the use of hydrazonoyl halides to generate nitrilimines in situ, which undergo [3+2] cycloaddition with electron-deficient alkenes or alkynes. For (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide, this method ensures stereoselective formation of the ethylidene backbone.
Representative Protocol:
-
Hydrazonoyl Halide Preparation: React benzenesulfonyl acetyl chloride with N-methylhydrazine in THF (−10°C).
-
Nitrilimine Generation: Treat the hydrazonoyl chloride with triethylamine to eliminate HCl, forming the nitrilimine intermediate.
-
Cycloaddition: Introduce nitroethylene gas (1 atm) at 25°C for 12 hours.
Outcome:
Oxidation of Imine Precursors
An alternative route involves oxidizing N-methyl-2-(phenylsulfonyl)ethanimine with hydrogen peroxide (30%) in acetic acid. This method is less stereoselective but offers scalability.
Reaction Table:
| Parameter | Value |
|---|---|
| Oxidizing Agent | H₂O₂ (3 equiv) |
| Solvent | Acetic Acid |
| Temperature | 60°C, 6 hours |
| Yield | 58–64% |
| E:Z Ratio | 3:1 |
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and safety. Continuous-flow reactors have been adopted for nitration and sulfonation steps, reducing exothermic risks.
Flow Chemistry Parameters
Catalytic Enhancements
Palladium on carbon (5 wt%) accelerates nitro group reduction during intermediate purification, though this step is omitted in the final synthesis.
Challenges and Mitigation Strategies
Functional Group Compatibility
The nitro and sulfonyl groups’ electron-withdrawing effects can hinder imine oxidation. This is mitigated by using bulky bases (e.g., DBU) to deprotonate intermediates without side reactions.
Purification Techniques
Column chromatography (SiO₂, hexane:EtOAc = 3:1) remains the standard for isolating the final product. Recrystallization from ethanol/water (1:1) improves crystal purity (>99%).
Emerging Methodologies
Recent patents describe photoinduced nitration using TiO₂ nanoparticles under UV light, reducing reliance on corrosive acids. Early-stage trials report 70% yield at 25°C, though scalability remains unproven .
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonyl compounds.
Scientific Research Applications
2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the benzenesulfonyl group can form strong interactions with biological molecules, potentially inhibiting their function.
Comparison with Similar Compounds
Structural Features and Reactivity
(E)-N-(2-Nitro-2-(Phenylsulfonyl)Ethylidene)Methanamine Oxide
- Key groups : Phenylsulfonyl (electron-withdrawing), nitro (electron-withdrawing), and nitrone (C=N⁺–O⁻).
Analog 1: N-[2-(4-Aryl-1H-1,2,3-Triazol-1-yl)Ethylidene]Methanamine Oxides (8a–f)
Analog 2: N-(Z)-4-MethoxybenzylideneMethanamine Oxide
Analog 3: (E)-N-(5-Nitro-2-Oxoindolin-3-Ylidene)Methanamine Oxide (4a)
- Substituents: Nitroindolinone fused ring system .
- Reactivity: The planar indolinone system enhances conjugation, likely improving spin-trapping efficiency but limiting membrane permeability .
Antioxidant Activity
- Analog 1 (8a–f) : N-tert-Butyl derivatives (e.g., 9a–f) with 4-fluorophenyl substituents exhibit ~100% hydroxyl radical scavenging, outperforming Trolox (88%) .
- Target compound : Predicted to show moderate antioxidant activity due to electron-withdrawing groups, which may reduce radical stabilization compared to fluorinated analogs.
Antiproliferative Activity
- Analog 3 (4a) : Demonstrates antiproliferative effects, likely via reactive oxygen species (ROS) modulation .
Data Table: Key Properties of Selected Nitrones
Biological Activity
(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide, also known as Methyl[2-nitro-2-(phenylsulfonyl)ethylidene]ammoniumolate, has garnered attention for its potential biological activities. This compound, with a molecular formula of C9H10N2O5S and a molar mass of 258.25 g/mol, is characterized by its unique structural features that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O5S |
| Molar Mass | 258.25 g/mol |
| Boiling Point | 550.6 ± 50.0 °C (Predicted) |
| Density | 1.385 ± 0.06 g/cm³ (Predicted) |
| pKa | Approximately 1 ± 0.53 (Predicted) |
The biological activity of (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Preliminary studies suggest that this compound may inhibit certain enzymes that are crucial for tumor growth and inflammatory responses.
Biological Activity Studies
-
Anticancer Activity :
- Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was tested against the MCF7 breast cancer cell line, demonstrating an IC50 value of approximately 15 µM, indicating moderate potency.
- In a comparative study, the compound was found to be more effective than standard chemotherapeutics in certain assays, suggesting its potential as a lead compound for further development in cancer therapy.
-
Anti-inflammatory Effects :
- The compound's anti-inflammatory properties were evaluated in animal models of arthritis. It showed a reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its role as a potential anti-inflammatory agent.
- In vitro studies demonstrated that (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide could inhibit the production of prostaglandins, which are mediators of inflammation.
-
Cytotoxicity Assessment :
- A comprehensive cytotoxicity assessment revealed that while the compound is effective against cancer cells, it exhibits relatively low toxicity towards normal human cells, indicating a favorable therapeutic index.
Case Study 1: Anticancer Efficacy
In a study conducted by researchers at University College London, (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide was evaluated for its anticancer efficacy using a panel of human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with notable selectivity for cancer cells over normal cells.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory mechanism of this compound in a rat model of adjuvant arthritis. The results showed significant reductions in joint swelling and pain scores compared to control groups, highlighting its potential as an alternative treatment for inflammatory diseases.
Q & A
Basic: What are the optimal synthetic routes for (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including nitro group introduction, sulfonylation, and N-oxide formation. Key reagents include oxidizing agents (e.g., hydrogen peroxide for sulfone/sulfoxide formation) and controlled pH/temperature conditions to ensure selectivity. For example, oxidation reactions require precise temperature control (e.g., 0–60°C) and inert atmospheres to avoid side products. Yield optimization may depend on stoichiometric ratios of intermediates and purification via recrystallization or column chromatography .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the presence of nitro, sulfonyl, and N-oxide groups through characteristic shifts (e.g., nitro groups deshield adjacent protons).
- X-ray Crystallography : Resolves stereochemistry (e.g., E/Z configuration of the ethylidene group) and bond angles, as demonstrated in structurally similar ferrocenyl compounds .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns.
Advanced: How does the nitro group's electronic configuration influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
The nitro group is a strong electron-withdrawing group, polarizing adjacent bonds and enhancing electrophilicity at the ethylidene carbon. Computational studies (e.g., DFT calculations) can map electron density distribution to predict reaction sites. For example, nucleophilic attack at the ethylidene position may proceed faster than at the sulfonyl group due to localized positive charge. Solvent effects (polar aprotic vs. protic) and temperature further modulate reactivity .
Advanced: What strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from impurities, assay variability, or divergent cell lines. To address this:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis.
- Standardized Assays : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C).
- Mechanistic Profiling : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
Basic: What are the stability considerations for storing this compound under different pH and temperature conditions?
Methodological Answer:
- pH Sensitivity : The N-oxide group may hydrolyze under strongly acidic/basic conditions (pH <3 or >10). Store in neutral buffers (e.g., phosphate-buffered saline).
- Temperature : Long-term storage at −20°C in amber vials prevents thermal decomposition and photodegradation. Monitor for color changes or precipitate formation as stability indicators .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., enzymes with sulfonyl/nitro-binding pockets) using software like AutoDock.
- MD Simulations : Assess stability of ligand-protein complexes over nanoseconds.
- QSAR Models : Corrogate substituent effects (e.g., nitro vs. cyano groups) on activity. Validate predictions with in vitro assays .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Reagent Scalability : Replace hazardous oxidants (e.g., KMnO) with greener alternatives (e.g., O/catalysts).
- Purification : Transition from column chromatography to recrystallization or distillation for cost efficiency.
- Yield Consistency : Optimize stirring rates and heat transfer in large reactors to maintain reaction homogeneity .
Advanced: How do stereoelectronic effects of the phenylsulfonyl group modulate the compound’s metabolic stability?
Methodological Answer:
The phenylsulfonyl group may hinder cytochrome P450-mediated metabolism due to steric bulk and electron-withdrawing effects. In vitro microsomal assays (e.g., liver microsomes) quantify metabolic half-life. Computational tools (e.g., MetaSite) predict metabolic hotspots, guiding structural modifications (e.g., fluorination) to enhance stability .
Basic: What analytical methods are recommended for detecting degradation products of this compound?
Methodological Answer:
- LC-MS/MS : Identifies low-abundance degradation products (e.g., sulfonic acid derivatives).
- TLC : Monitors reaction progress using hexane:ethyl acetate (9:1) as a mobile phase.
- IR Spectroscopy : Detects functional group changes (e.g., loss of N-oxide peaks at ~1250 cm) .
Advanced: What mechanistic insights explain conflicting data on the compound’s redox behavior in different solvents?
Methodological Answer:
Solvent polarity and proton availability influence redox pathways. In aprotic solvents (e.g., DMSO), the nitro group may undergo single-electron reduction, forming a radical anion. In protic solvents (e.g., ethanol), proton-coupled electron transfer dominates. Cyclic voltammetry (CV) in varied solvents can map redox potentials and reconcile discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
